Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate

Description

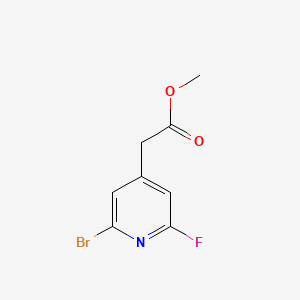

Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate is a halogenated pyridine derivative with a methyl ester functional group. Its structure features a pyridine ring substituted with bromine (position 2), fluorine (position 6), and an acetoxy group (position 4).

Properties

Molecular Formula |

C8H7BrFNO2 |

|---|---|

Molecular Weight |

248.05 g/mol |

IUPAC Name |

methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-5-2-6(9)11-7(10)3-5/h2-3H,4H2,1H3 |

InChI Key |

CSGUUQWFDCVWFI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=NC(=C1)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate typically involves the bromination and fluorination of pyridine derivatives. One common method starts with the bromination of 2-fluoropyridine, followed by esterification with methyl acetate. The reaction conditions often involve the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the compound by precisely controlling reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyridine Esters

Ethyl 2-[(6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridyl)oxy]acetate (CAS 1417554-27-8)

- Structure : Features a pyridine ring with bromo (position 6), fluoro (position 5), nitro (position 2), and methyl (position 4) substituents, alongside an ethoxyacetate group .

- Applications : Nitro groups are often precursors for amine synthesis, suggesting utility in pharmaceutical intermediates.

Ethyl 2-(5-bromo-2,3-difluorophenoxy)acetate

- Structure : Aromatic ring is a benzene derivative with bromo (position 5), difluoro (positions 2 and 3), and ethoxyacetate groups .

- Key Differences : The absence of a pyridine nitrogen reduces aromaticity and alters electronic properties. Fluorine substituents at adjacent positions may influence hydrogen-bonding interactions.

Tetrazole-Containing Esters

Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate

- Structure : Combines a tetrazole ring (N-heterocycle) with a hydroxyphenyl group and methyl acetate .

- Key Interactions : Intramolecular O–H⋯N hydrogen bonds between the hydroxyl and tetrazole groups stabilize the structure. Offset π-π stacking between aromatic rings is observed in the crystal lattice .

- Comparison : Unlike the target compound, the tetrazole moiety introduces strong hydrogen-bonding capacity, which is critical in metal-organic framework (MOF) construction.

Fluoro-Substituted Aromatic Esters

Methyl 2-fluoro-2-(2-nitrophenyl)acetate

- Structure : Benzene ring with nitro (position 2) and fluorine-substituted acetate .

- Reactivity : The α-fluoro group adjacent to the ester may influence stereoelectronic effects, impacting hydrolysis rates or enzymatic interactions.

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Data Tables: Structural and Functional Comparisons

Research Findings and Trends

- Halogen Effects : Bromine and fluorine substituents enhance electrophilicity, making these compounds suitable for Suzuki-Miyaura coupling (bromo) or metabolic stability (fluoro) .

- Structural Flexibility : Esters with heterocycles (tetrazole, pyrimidine) exhibit diverse intermolecular interactions, crucial for MOFs or drug design .

- Synthetic Pathways : Many analogs are synthesized via nucleophilic substitution (e.g., K₂CO₃-mediated esterification) or cyclization reactions .

Biological Activity

Methyl 2-(2-bromo-6-fluoropyridin-4-yl)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article discusses the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula , where the presence of bromine and fluorine atoms on the pyridine ring enhances its reactivity. These halogen substitutions are known to influence the compound's interaction with biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The halogen atoms in the structure increase binding affinity to specific targets, which can lead to various pharmacological effects. The compound has been noted for its potential in:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.

Biological Activity Data

Research has demonstrated that this compound exhibits significant biological activity. Below is a summary table of its effects based on different studies:

Case Studies

-

Anticancer Activity :

A study investigated the effects of this compound on diffuse large B-cell lymphoma (DLBCL). The compound was found to inhibit the transcriptional repressor BCL6, a known oncogenic driver in DLBCL, leading to reduced cell proliferation and increased apoptosis in vitro . -

Inflammation Reduction :

In animal models, treatment with this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications for inflammatory diseases . -

Pharmacokinetics :

Pharmacokinetic studies revealed that the compound has moderate bioavailability when administered orally, with a half-life that supports further investigation into its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.